4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene
Overview
Description
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azido group, a bromo group, and a fluorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-fluorobenzene and (1R)-1-azidoethanol.
Reaction Conditions: The azido group is introduced through a nucleophilic substitution reaction, where (1R)-1-azidoethanol reacts with 2-bromo-1-fluorobenzene under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and azido groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the azido group is converted to other functional groups such as nitro or nitrile groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: New compounds with different substituents replacing the bromo or azido groups.
Reduction: Compounds with amine groups.
Oxidation: Compounds with nitro or nitrile groups.
Scientific Research Applications
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Employed in the study of biological systems, particularly in the development of probes for imaging and labeling biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-1-azidoethyl]-2-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
4-[(1R)-1-azidoethyl]-2-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
4-[(1R)-1-azidoethyl]-2-bromo-1-methylbenzene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorob
Properties
IUPAC Name |
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFIBUPEGMUED-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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